molecular formula C6H5Br2NO B085343 3,5-Dibromo-1-methylpyridin-2(1H)-one CAS No. 14529-54-5

3,5-Dibromo-1-methylpyridin-2(1H)-one

Cat. No. B085343
CAS RN: 14529-54-5
M. Wt: 266.92 g/mol
InChI Key: AOJAJTJZSBVNPU-UHFFFAOYSA-N
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Description

"3,5-Dibromo-1-methylpyridin-2(1H)-one" is a chemical compound with distinct structural and chemical characteristics. Its analysis involves understanding its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of derivatives similar to "3,5-Dibromo-1-methylpyridin-2(1H)-one" has been explored in various studies. A notable method involves the one-pot reaction of aldehyde, malononitrile, and sodium hydroxide in aqueous media under microwave irradiation conditions, offering a greener and efficient approach (Jia et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to "3,5-Dibromo-1-methylpyridin-2(1H)-one" has been characterized using techniques like X-ray diffraction and DFT calculations. These studies provide insights into the geometrical parameters and electronic properties such as HOMO and LUMO energies (Yılmaz et al., 2020).

Chemical Reactions and Properties

Various condensation and ring-closing reactions have been used for synthesizing related compounds, indicating the chemical reactivity and potential for creating diverse derivatives (Prior et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as their crystal structure and binding affinities, have been extensively studied. For example, the binding affinity and crystal structure analysis provide insights into the compound's physical characteristics (Kodera et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and interaction with other molecules, have been explored. Studies have shown how different substituents and reaction conditions can influence the chemical behavior of these compounds (Hertog et al., 2010).

Scientific Research Applications

  • Palladium-Catalyzed Carbonylation : A palladium-catalyzed highly regioselective one-step carbonylation of 2,5-dibromo-3-methylpyridine was reported. This method is key for forming aromatic amides with high regioselectivity, facilitated by a novel nonphosphine-based 2,2-bipyridine ligand. This reaction was scaled up for bulk material production for clinical trials of oncologic treatments (Wu, Wong, & Poirier, 1999).

  • Antioxidant Activity and DNA Binding : A novel derivative was evaluated for antioxidant activity and DNA binding. The compound showed significant antioxidant activities and bound to double-strand fish sperm DNA by minor groove, indicating potential biological applications (Yılmaz et al., 2020).

  • Site-Selective Cross-Coupling Reactions : 3,5-Dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones underwent site-selective Suzuki coupling reactions. This approach allows access to differentially 3,5-disubstituted 2-pyridones, which are prevalent in many bioactive natural products (Conreaux et al., 2007).

  • Synthesis Under Greener Conditions : A greener synthesis method was developed for 3,5-dicyanopyridin-2(1H)-one derivatives using microwave irradiation in aqueous media, offering environmental benefits (Jia et al., 2007).

  • Reverse Transcriptase Inhibitors for HIV-1 : A series of 2-pyridinone derivatives were developed as HIV-1-specific reverse transcriptase inhibitors. This includes compounds that showed high selectivity and potency against HIV-1 strain IIIB (Hoffman et al., 1993).

  • Pharmacokinetics and Anti-Fibrosis Drug Potential : The pharmacokinetics and metabolism of a novel ALK5 inhibitor, which suppresses renal and hepatic fibrosis, were investigated. This compound showed potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

  • Phytotoxic Activity : The phytotoxic activity of new pyridone derivatives was evaluated. These compounds showed selectivity against certain species and can be used as lead structures for developing more active phytotoxic products (Demuner et al., 2009).

  • Crystal Engineering and Halogen Bonding : The crystal matrix of N-methyl-3,5-dibromopyridinium iodide was studied for its short C–Br⋯I halogen bonding, indicating its utility in crystal engineering and material science (Logothetis et al., 2004).

Safety And Hazards

The safety information for 3,5-Dibromo-1-methylpyridin-2(1H)-one includes a signal word of “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

3,5-dibromo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJAJTJZSBVNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394280
Record name 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-methylpyridin-2(1H)-one

CAS RN

14529-54-5
Record name 3,5-Dibromo-1-methylpyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14529-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-1-methylpyridin-2(1H)-one
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Synthesis routes and methods I

Procedure details

A 1-L round-bottomed flask equipped with a magnetic stirrer was charged with 3,5-dibromo-1H-pyridin-2-one (7.0 g, 27.7 mmol), anhydrous DMF (280 mL) and powdered potassium carbonate (−350 mesh, 8.4 g, 61.1 mmol), and the suspension stirred for 15 min at ambient temperature. After this time, methyl iodide (4.3 g, 30.5 mmol) was added, and the mixture was stirred at room temperature under nitrogen for a further 18 h. The reaction mixture was then diluted with water (200 mL), extracted with ethyl acetate (3×250 mL), dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by flash chromatography on silica to give an 84% yield (6.2 g) of 3,5-dibromo-1-methyl-1H-pyridin-2-one (1) as an off-white solid: mp 87-88° C.; MS (ESI+) m/z 266 (M+H).
Quantity
7 g
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280 mL
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8.4 g
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4.3 g
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200 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JJ Crawford, H Zhang - Complete Accounts of Integrated Drug …, 2019 - ACS Publications
In this chapter, we describe the discovery and synthesis of fenebrutinib (GDC-0853), a selective, noncovalent, reversible Bruton’s tyrosine kinase (Btk) inhibitor for the treatment of …
Number of citations: 6 pubs.acs.org
H Zhang, T Cravillion, NK Lim, Q Tian… - … Process Research & …, 2018 - ACS Publications
Efforts toward the process development of reversible Bruton’s tyrosine kinase (BTK) inhibitor GDC-0853 (1) are described. A practical synthesis of GDC-0853 was accomplished via a …
Number of citations: 12 pubs.acs.org
KH Vardhan Reddy, JD Brion… - The Journal of …, 2016 - ACS Publications
An efficient Pd-catalyzed decarboxylative coupling of heterocyclic carboxylic acids with heterocyclic halides to achieve the synthesis of biheterocycles of biological interest has been …
Number of citations: 31 pubs.acs.org
Q Liang, Y Chen, K Yu, C Chen, S Zhang… - European Journal of …, 2017 - Elsevier
Currently there are several irreversible BTK inhibitors targeting Cys481 residue under preclinical or clinical development. However, most of these inhibitors also targeted other kinases …
Number of citations: 22 www.sciencedirect.com
JG Sośnicki, TJ Idzik, A Borzyszkowska… - The Journal of …, 2018 - ACS Publications
An efficient synthesis of bromofunctionalized 2,6-methano- and 1,5-methano-benzomorphanones, starting from easily available 6-benzyl-3,6-dihydropyridin-2(1H)-ones, is described. …
Number of citations: 6 pubs.acs.org
JJ Crawford, AR Johnson, DL Misner, LD Belmont… - 2018 - ACS Publications
Bruton’s tyrosine kinase (Btk) is a nonreceptor cytoplasmic tyrosine kinase involved in B-cell and myeloid cell activation, downstream of B-cell and Fcγ receptors, respectively. …
Number of citations: 198 pubs.acs.org
YQ Li, WG Lannigan, S Davoodi… - Journal of Medicinal …, 2023 - ACS Publications
Bruton’s tyrosine kinase (BTK) is a target for treating B-cell malignancies and autoimmune diseases, and several BTK inhibitors are already approved for use in humans. Heterobivalent …
Number of citations: 2 pubs.acs.org
X Zhao, M Xin, W Huang, Y Ren, Q Jin, F Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of novel reversible Btk inhibitors has been designed based on the structure of the recently reported preclinical drug RN486. The synthesis and SAR of these compounds are …
Number of citations: 29 www.sciencedirect.com

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